N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide

Asymmetric Synthesis Chiral Auxiliary Stereochemical Purity

Researchers requiring precise stereochemical control in multi-step syntheses often face incompatible protecting group strategies. This (1S,2R)-norephedrine derivative solves that challenge with an N-Bus group that is stable to organolithium/Grignard reagents yet cleavable under mild acid (0.1 M HCl-MeOH), while the free benzylic alcohol enables downstream functionalization. - Orthogonal to Boc, Cbz, and Fmoc; withstands TFA, hydrogenolysis, and piperidine conditions. - ≥98% purity (HPLC) with defined (1S,2R) stereochemistry for reproducible asymmetric induction. - Available from stock with room-temperature shipping for rapid deployment in chiral auxiliary and β-blocker intermediate synthesis.

Molecular Formula C13H21NO3S
Molecular Weight 271.38 g/mol
Cat. No. B12863657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide
Molecular FormulaC13H21NO3S
Molecular Weight271.38 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NS(=O)(=O)C(C)(C)C
InChIInChI=1S/C13H21NO3S/c1-10(14-18(16,17)13(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,12,14-15H,1-4H3/t10-,12-/m1/s1
InChIKeyYSBWGRSXTWNADK-ZYHUDNBSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Bus-(1S,2R)-Norephedrine – Chiral Amino Alcohol Sulfonamide


N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide (CAS 1334595-60-6), also referred to as (1S,2R)-2-tert-butylsulfonylamino-1-phenyl-propan-1-ol, is a chiral β-amino alcohol derivative incorporating an N-tert-butylsulfonyl (N-Bus) protecting group on the (1S,2R)-norephedrine scaffold [1]. With a molecular formula of C₁₃H₂₁NO₃S and a molecular weight of 271.38 g/mol, this compound possesses two defined stereogenic centers in the (1S,2R) configuration and exhibits a computed XLogP3-AA of 1.6 with a topological polar surface area of 74.8 Ų [1]. It belongs to the broader class of sulfonamide-protected 1,2-amino alcohols that serve as chiral building blocks and intermediates for enantioselective synthesis of pharmaceuticals, chiral auxiliaries, and catalysts [2].

Why N-Bus-(1S,2R)-Norephedrine Cannot Be Replaced


The compound's utility as a chiral intermediate depends simultaneously on three structural features that are not jointly preserved across its closest analogs: (i) the (1S,2R) absolute configuration of the norephedrine-derived 1,2-amino alcohol backbone, which dictates the stereochemical outcome of downstream reactions [1]; (ii) the tert-butylsulfonyl (Bus) group, which provides a distinctive stability profile—resistance to strong bases (organolithium and Grignard reagents) combined with clean cleavability under mild acidic solvolysis—orthogonal to Boc, Cbz, and Fmoc protection schemes [2]; and (iii) a single, unprotected secondary alcohol that remains available for further functionalization without competing N-deprotection. Replacing this compound with the (1R,2S) enantiomer, the N-mesyl analog, or the N-benzyl-N-mesitylenesulfonyl derivative would alter either the stereochemical induction sense, the stability under basic reaction conditions, or the steric environment at the reactive center, respectively [1].

N-Bus-(1S,2R)-Norephedrine vs. Closest Analogs: Differentiation Evidence


Enantiomer Configuration: (1S,2R) vs. (1R,2S)

The target compound bears the (1S,2R) absolute configuration derived from (1S,2R)-(+)-norephedrine. The (1S,2R)-norephedrine scaffold has been employed as a chiral auxiliary and ligand for enantioselective transformations, including the asymmetric addition of diethylzinc to aldehydes [1]. The (1R,2S) enantiomer (available as CAS 187324-63-6) would produce the opposite sense of asymmetric induction in any chiral-auxiliary-mediated transformation. The target compound has two defined atom stereocenters and zero undefined stereocenters, ensuring a single, well-defined diastereomer [2].

Asymmetric Synthesis Chiral Auxiliary Stereochemical Purity

N-Bus Stability vs. N-Mesyl and N-Tosyl Groups

The tert-butylsulfonyl (Bus) group on the target compound confers a distinct stability/reactivity profile relative to common sulfonamide protecting groups. Sun, Weinreb, and Shang (1997) demonstrated that N-Bus derivatives are stable to a variety of organolithium and Grignard reagents—conditions under which N-tosyl (Ts) and N-mesyl (Ms) sulfonamides are susceptible to nucleophilic attack at sulfur or deprotonation α to the sulfonyl group [1]. The Bus group is cleaved under mild acidic solvolysis (0.1 M HCl–MeOH or 0.1 M TFA–CH₂Cl₂), enabling orthogonal deprotection in the presence of Boc, Cbz, and Fmoc groups [1]. In contrast, N-tosyl groups typically require strongly acidic (HBr/AcOH) or reductive (Na/NH₃) conditions for removal, compromising functional group compatibility .

Protecting Group Chemistry Orthogonal Protection Synthetic Methodology

Lipophilicity and Steric Bulk vs. N-Mesyl Analog

The target compound (C₁₃H₂₁NO₃S, MW 271.38, XLogP3-AA = 1.6, TPSA = 74.8 Ų) [1] can be compared to its closest smaller sulfonamide analog, N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide (C₁₀H₁₅NO₃S, MW 229.30, CAS 334669-38-4) [2]. The tert-butylsulfonyl group contributes an additional 42.08 Da of molecular weight and approximately 1.4–1.8 logP units of increased lipophilicity compared to the mesyl analog (estimated). This enhanced steric bulk (tert-butyl vs. methyl) around the sulfonamide nitrogen provides greater steric shielding, which can influence diastereoselectivity in reactions at the adjacent alcohol or in metal-chelation events involving the β-amino alcohol motif [3].

Lipophilicity Steric Hindrance Drug Design

Orthogonal Deprotection: N-Bus vs. N-Benzyl-Mts

The target compound carries a single N-Bus protecting group that permits orthogonal deprotection strategies. Hanessian and Wang (2009) demonstrated that N-Bus is compatible with and orthogonal to Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile) protecting groups . By contrast, the N-benzyl-N-mesitylenesulfonyl analog (CAS 187324-64-7, C₂₅H₂₉NO₃S, MW 423.57) carries both an N-benzyl substituent and a bulky mesitylenesulfonyl group . The N-benzyl group requires hydrogenolysis for removal, which may be incompatible with substrates containing alkenes, alkynes, or other reduction-sensitive functionality. Additionally, the mesitylenesulfonyl group is significantly more resistant to acidic cleavage than Bus, narrowing the deprotection options.

Orthogonal Protection Solid-Phase Synthesis Peptide Chemistry

Commercial Availability and Purity Specifications

The target compound is commercially available from multiple suppliers with purity specifications of ≥98% (ChemScene, Leyan) and ≥97% (Jie Da Wei) . This level of chemical purity, combined with the compound's well-defined stereochemistry (two defined stereocenters, zero undefined), ensures reproducibility in chiral synthetic applications. The compound is supplied with accompanying analytical documentation (NMR, HPLC) upon request from reputable vendors . In contrast, the N-mesyl analog (CAS 334669-38-4) is less widely stocked, and the (1R,2S) enantiomer of the Bus-protected compound is not routinely cataloged by major suppliers, making procurement of a verified alternative more challenging.

Quality Control Procurement Specification Chemical Purity

Free Secondary Alcohol vs. N-Benzyl-Mts Analog

The target compound retains a free secondary alcohol at C1 (the benzylic position), as confirmed by SMILES C[C@H]([C@H](C1=CC=CC=C1)O)NS(=O)(=O)C(C)(C)C [1]. This free hydroxyl group is available for O-functionalization (etherification, esterification, silylation, oxidation) without requiring a separate deprotection step. In contrast, the N-benzyl-N-mesitylenesulfonyl analog (CAS 187324-64-7) also carries a free alcohol, but the presence of the additional N-benzyl substituent introduces steric hindrance around the nitrogen and may complicate N- vs. O-selective reactions . The simpler Bus-protected compound has two hydrogen bond donors (NH and OH) and four hydrogen bond acceptors, enabling predictable hydrogen-bonding interactions in both reaction media and biological target recognition [1].

Synthetic Intermediate Functional Group Availability Late-Stage Functionalization

Recommended Application Scenarios for N-Bus-(1S,2R)-Norephedrine


Chiral Building Block for β-Blockers

The (1S,2R) configuration of this compound matches the stereochemical requirements of the aryloxypropanolamine class of β-adrenergic receptor antagonists (β-blockers). The N-Bus group provides base stability during organometallic coupling steps used to elaborate the amino alcohol scaffold, while the free benzylic alcohol permits O-arylation or O-alkylation to install the aryloxy moiety characteristic of β-blockers. The Bus group can then be removed under mild acidic conditions (0.1 M HCl–MeOH) without affecting the newly formed ether linkage . This orthogonal protection strategy is supported by the Bus protecting group stability profile established by Sun, Weinreb, and Shang .

Chiral Auxiliary and Ligand Intermediate

(1S,2R)-Norephedrine-derived β-amino alcohols have been extensively employed as chiral auxiliaries and as ligand precursors for metal-catalyzed asymmetric transformations, including enantioselective diethylzinc additions to aldehydes and asymmetric transfer hydrogenations . The N-Bus-protected form of this scaffold offers the advantage that the sulfonamide can serve as a directing group for metal coordination or as a masked amine that is revealed only after the stereodetermining step. The enhanced steric bulk of the tert-butylsulfonyl group relative to mesyl or tosyl analogs may improve diastereoselectivity in reactions proceeding through chelated transition states .

Orthogonal Intermediate for Peptidomimetics

The N-Bus group is orthogonal to Boc, Cbz, and Fmoc protecting groups, as demonstrated by Hanessian and Wang (2009) . This compound can therefore be incorporated into multi-step syntheses where the amino alcohol moiety is introduced as a building block and the Bus group remains intact through Fmoc deprotection (piperidine), hydrogenolysis (Cbz removal), and TFA-mediated Boc deprotection steps. The Bus group is subsequently cleaved under conditions (0.1 M TFA–CH₂Cl₂ or MsOH–toluene) that leave other acid-sensitive functionality intact . This scenario is relevant for the synthesis of complex peptidomimetics or natural product analogs requiring precise control over amine protection/deprotection sequencing.

Precursor for N-Sulfonyl Aziridines

The N-Bus group's demonstrated stability toward organolithium and Grignard reagents makes this compound a suitable precursor for reactions requiring strongly basic conditions, such as N-deprotonation followed by intramolecular cyclization to form N-Bus aziridines or cyclic sulfonamides. The free alcohol can be converted to a leaving group (mesylate, tosylate, or halide) without affecting the N-Bus protection, enabling base-induced cyclization at the nitrogen to yield strained N-Bus aziridines that serve as versatile electrophilic chiral building blocks . N-Tosyl and N-mesyl analogs would be compromised under the strongly basic conditions required for such transformations.

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